3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12BrNO5S and a molecular weight of 386.22 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzoic acid core. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Sulfonation: The sulfonation of the brominated intermediate with a sulfonyl chloride, such as chlorosulfonic acid, to introduce the sulfonamide group.
Coupling Reaction: The final step involves coupling the sulfonated intermediate with benzoic acid under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy group and the sulfonamide moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids under Suzuki-Miyaura coupling conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the combination of its bromine, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5S/c1-21-13-6-5-10(8-12(13)15)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDCGNWZIAKLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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